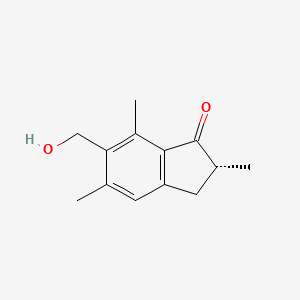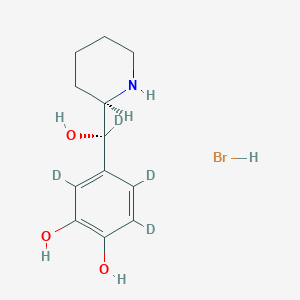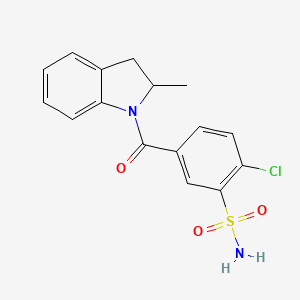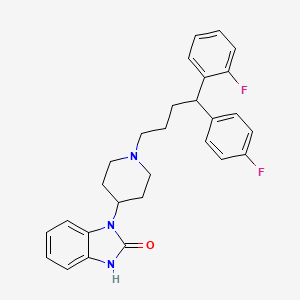
Norpterosin B
Overview
Description
Norpterosin B is a natural product belonging to the sesquiterpenoid class of compounds. It is extracted from the aerial parts of the plant Pteris semipinnata. This compound has garnered significant attention due to its pharmacological activities, including anti-inflammatory, antioxidant, and anti-tumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Norpterosin B is typically extracted from specific plants. The extraction process involves comminution (grinding) of the plant material followed by solvent extraction. Common solvents used include chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone. The extracted compound is then purified through crystallization and other purification processes .
Industrial Production Methods: Industrial production of this compound follows similar extraction and purification methods. The plant material is processed in large quantities, and the compound is isolated using industrial-scale solvent extraction and crystallization techniques. The final product is often subjected to high-performance liquid chromatography (HPLC) to ensure purity levels of 98% or higher .
Chemical Reactions Analysis
Types of Reactions: Norpterosin B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties or to study its behavior under different conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenation and other substitution reactions often involve reagents like bromine (Br₂) and chlorine (Cl₂).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or other reduced forms of the compound .
Scientific Research Applications
Norpterosin B has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Norpterosin B involves its interaction with various molecular targets and pathways. It exerts its effects by modulating inflammatory pathways, scavenging free radicals, and inducing apoptosis in tumor cells. The compound’s anti-inflammatory activity is attributed to its ability to inhibit pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Norpterosin B is unique among sesquiterpenoids due to its specific structure and pharmacological profile. Similar compounds include:
Norpterosin A: Another sesquiterpenoid with similar anti-inflammatory and antioxidant properties.
Semipterosin A: Isolated from the same plant, it shares some pharmacological activities but differs in its molecular structure.
12-O-β-D-glucopyranosylthis compound: A glucosylated derivative of this compound with enhanced solubility and bioavailability
This compound stands out due to its potent anti-tumor activity and its ability to modulate multiple biological pathways, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(2R)-6-(hydroxymethyl)-2,5,7-trimethyl-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-7-4-10-5-8(2)13(15)12(10)9(3)11(7)6-14/h4,8,14H,5-6H2,1-3H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUOYIVLWRSGBHK-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C1=O)C(=C(C(=C2)C)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC2=C(C1=O)C(=C(C(=C2)C)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of (2R)-Norpterosin B?
A1: (2R)-Norpterosin B's structure was elucidated using spectroscopic methods, including extensive 2D-NMR and CD analyses. [] Unfortunately, the provided research abstract does not disclose the molecular formula, weight, or detailed spectroscopic data for this compound. Further investigation into the full research paper or other published literature would be required to obtain this specific information.
Q2: Were any other illudalane sesquiterpenoids found alongside (2R)-Norpterosin B in Pteris semipinnata?
A2: Yes, the study also led to the isolation of two other illudalane sesquiterpenoids: (2R)-12-O-β-D-glucopyranosylnorpterosin B and semipterosin A. [] These findings suggest that Pteris semipinnata could be a potential source of diverse illudalane-type compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






